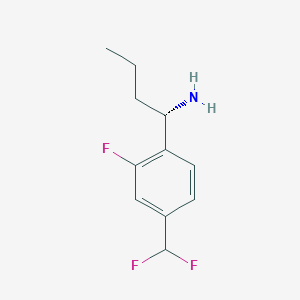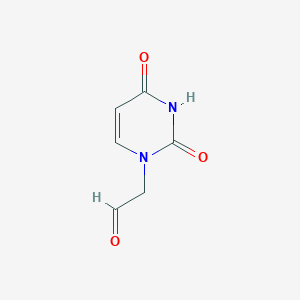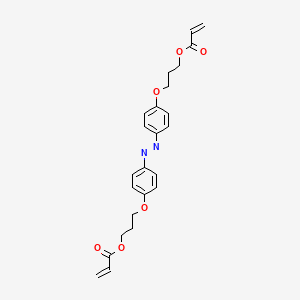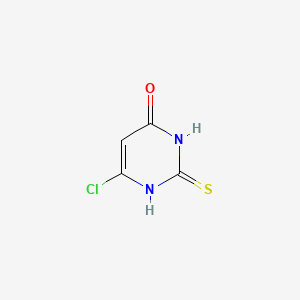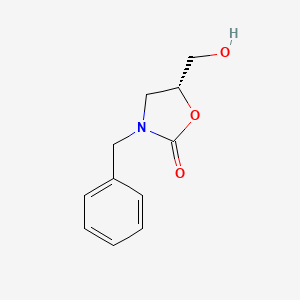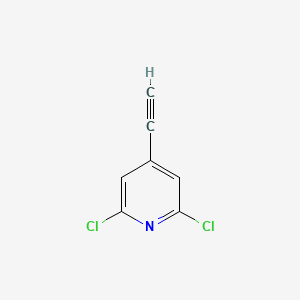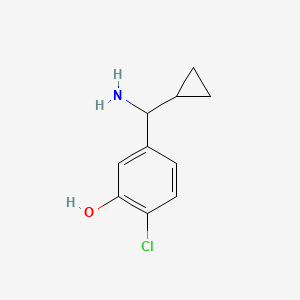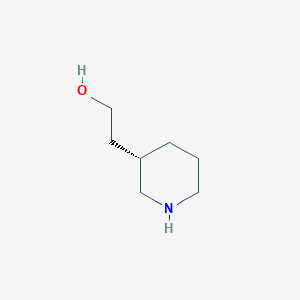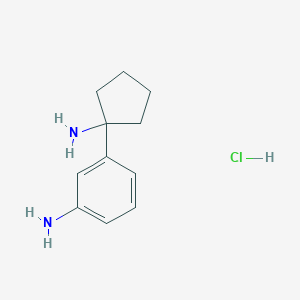
3-(1-Aminocyclopentyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclopentyl)aniline hydrochloride is an organic compound with the molecular formula C11H18ClN2 It is a derivative of aniline, featuring a cyclopentyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The process can be summarized as follows:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the hydrogenation of cyclopentanone in the presence of ammonia and a suitable catalyst.
Coupling Reaction: Cyclopentylamine is then reacted with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form 3-(1-Aminocyclopentyl)aniline.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Aminocyclopentyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or alkylating agents, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and related derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Aplicaciones Científicas De Investigación
3-(1-Aminocyclopentyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclopentyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The cyclopentyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Aniline: The parent compound, used widely in the production of dyes, drugs, and polymers.
Cyclopentylamine: A precursor in the synthesis of 3-(1-Aminocyclopentyl)aniline hydrochloride, used in organic synthesis.
Substituted Anilines: Compounds with various substituents on the aniline ring, used in diverse chemical applications.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17ClN2 |
|---|---|
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
3-(1-aminocyclopentyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,12-13H2;1H |
Clave InChI |
VDYOBFGBOIIYLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)

